molecular formula C13H11FO B1279562 1-(Benzyloxy)-3-fluorobenzene CAS No. 72216-35-4

1-(Benzyloxy)-3-fluorobenzene

Cat. No. B1279562
CAS RN: 72216-35-4
M. Wt: 202.22 g/mol
InChI Key: DIQOSFBOCFVINE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-fluorobenzene is a chemical compound that is part of the broader class of organofluorine compounds. It is characterized by a benzene ring with a fluorine atom and a benzyloxy group attached to it. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be achieved through several methods. For instance, the synthesis of sterically hindered fluorinated benzene derivatives can be accomplished by aromatic nucleophilic substitution reactions, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Although not directly related to 1-(Benzyloxy)-3-fluorobenzene, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, which could be similar to the interactions present in 1-(Benzyloxy)-3-fluorobenzene . The presence of fluorine atoms can lead to unusual bond angles and lengths, as seen in the case of fluorobenzene, where the C-F bond length is 1.35 Å10.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene is a practical method to introduce fluorine atoms into aromatic systems . This method could potentially be applied to the synthesis of 1-(Benzyloxy)-3-fluorobenzene if suitable precursors are available.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, fluorobenzenes are known to be weakly coordinating solvents due to the reduced ability to donate π-electron density from the arene, which could also be true for 1-(Benzyloxy)-3-fluorobenzene . Additionally, the presence of fluorine can affect the photophysical properties of aromatic compounds, as seen in the violet fluorescence exhibited by dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes in the solid state .

Scientific Research Applications

Crystal Structures and Interactions

1-(Benzyloxy)-3-fluorobenzene, a compound related to fluorobenzenes, plays a significant role in understanding crystal structures and interactions. Studies have shown that fluorobenzenes exhibit unique C−H···F−C interactions in their crystalline states, which are key to evaluating the weak acceptor capabilities of the C−F group. These interactions are crucial in determining the crystal structures of various fluorobenzene derivatives, offering insights into the nature of weak intermolecular interactions in predominantly non-polar compounds (Thalladi et al., 1998).

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds, including fluorobenzene derivatives, is a critical area of research. This process has been used to synthesize various fluorinated compounds, providing a better understanding of the mechanisms involved in the fluorination of aromatic compounds. These studies contribute to the development of more efficient and selective fluorination processes (Momota et al., 1998).

Organometallic Chemistry

Fluorobenzenes are increasingly recognized as versatile solvents in organometallic chemistry. Their use as non-coordinating solvents or readily displaced ligands in transition-metal-based catalysis has been a focus of study. These compounds have shown potential in various chemical reactions, including C-H and C-F bond activation, highlighting their importance in contemporary organic synthesis (Pike et al., 2017).

Photochemistry and Photodynamics

The photochemistry of fluorobenzenes, including derivatives like 1-(Benzyloxy)-3-fluorobenzene, has been extensively studied. Research in this field focuses on understanding the mechanisms behind various photochemical reactions, such as 4π-electrocyclizations. These studies are crucial for comprehending the chemo- and regioselectivities of fluorobenzenes and their applications in photodynamics (Li & Lopez, 2022).

Molecular Pair Analysis

The molecular pair analysis of fluorobenzenes has been conducted to compare their crystal structures with other similar-shaped molecules. This research provides insights into the intermolecular interactions and the influence of fluorine substitution on the packing and stability of these compounds (Dunitz & Schweizer, 2006).

Aromatic Nucleophilic Substitution

Studies on the nucleophilic substitution of fluorine in fluorobenzenes have demonstrated the feasibility of this reaction under various conditions. This area of research contributes to the development of novel synthesis methods for fluorinated organic compounds, expanding the potential applications of these substances in various fields (Goryunov et al., 2010).

Safety And Hazards


  • Toxicity : Assessments of toxicity are essential. Fluorinated compounds can exhibit toxicity, especially if metabolized.

  • Handling Precautions : Proper lab practices should be followed when working with this compound.

  • Environmental Impact : Disposal methods and environmental effects need consideration.


Future Directions


  • Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.

  • Synthetic Modifications : Explore derivatization strategies to enhance specific properties.

  • Computational Modeling : Use quantum mechanical calculations to predict properties and reactivity.


properties

IUPAC Name

1-fluoro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOSFBOCFVINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469700
Record name 1-(Benzyloxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-fluorobenzene

CAS RN

72216-35-4
Record name 1-(Benzyloxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 2-bromo-5-fluorophenol (50 g, 0.26 mol) in 500 mL acetone was added potassium carbonate (54.2 g, 0.39 mmol) and benzyl bromide (34.3 mL, 0.288 mol). The reaction was heated at reflux under an argon atmosphere for 2 h and then allowed to cool to 25° C. The acetone was removed under reduced pressure and the residue was taken up in ether (400 mL). The organic layer was washed with water (5×100 mL) and brine (1×100 mL) and then dried (MgSO4). The solution was then concentrated under reduced pressure and subjected to flash chromatography using hexane as the eluent. In this manner, 2-benzyloxy-4-fluorobenzene was obtained as a white solid. 1H NMR (300 MHz, CDCl3): δ 5.14 (s, 2 H), 6.57-6.63 (m, 1 H), 6.69 (dd, J=2.7, 10.2 Hz, 1 H), 7.32-7.52 (m, 6 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step Two
Quantity
34.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Tsuzaki, S Ando, T Ishizuka - The Journal of Organic Chemistry, 2022 - ACS Publications
In this study, we developed a method for etherification via aromatic substitution at the ipso-position of an electron-withdrawing group (EWG) that exists at the meta-position of another …
Number of citations: 3 pubs.acs.org
J Wannberg, C Wallinder, M Unlusoy… - The Journal of …, 2013 - ACS Publications
A convenient procedure for converting aryl alcohols to aryl fluorides via aryl nonafluorobutylsulfonates (ArONf) is presented. Moderate to good one-pot, two-step yields were …
Number of citations: 35 pubs.acs.org
SR Dubbaka, VR Narreddula, S Gadde, T Mathew - Tetrahedron, 2014 - Elsevier
A simple and practical procedure for the silver-mediated fluorination of aryl- and heteroaryltrifluoroborates with electrophilic fluorine from Selectfluor ® and LiOH·H 2 O is presented. …
Number of citations: 32 www.sciencedirect.com
H Zhang, J Wu, X Zhang, M Fan - The Journal of Organic …, 2023 - ACS Publications
An efficient and mild fluorination method through LiBF 4 -promoted aromatic fluorodetriazenation of 3,3-dimethyl-1-aryltriazenes is developed. The reaction proceeds smoothly and …
Number of citations: 3 pubs.acs.org
SK Sundalam, DR Stuart - The Journal of Organic Chemistry, 2015 - ACS Publications
The base mediated coupling of aliphatic alcohol pronucleophiles with unsymmetric diaryliodonium salt electrophiles is described. This metal-free reaction is operationally simple, …
Number of citations: 73 pubs.acs.org

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